molecular formula C13H15NO4 B153694 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 5618-96-2

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B153694
CAS No.: 5618-96-2
M. Wt: 249.26 g/mol
InChI Key: JXGVXCZADZNAMJ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76053. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid, is a chiral amino acid derivative exhibiting significant biological activity. Its unique structure, characterized by a pyrrolidine ring and various functional groups, positions it as a valuable compound in medicinal chemistry and biochemical research.

Chemical Structure

The molecular formula of this compound is C13H15NO4C_{13}H_{15}NO_{4}. The compound features:

  • A benzyloxycarbonyl group at the 1-position.
  • An amino group at the 4-position.
  • A carboxylic acid functional group at the 2-position.

The biological activity of this compound primarily stems from its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance:

  • Efficacy against Staphylococcus aureus : Some studies report minimum inhibitory concentrations (MICs) between 3.12 and 12.5 µg/mL, demonstrating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Neuroprotective Effects

Certain amino acid derivatives related to this compound have shown potential in neuroprotection:

  • Cognitive Enhancement : Research suggests that these compounds may protect neurons from oxidative stress, thereby enhancing cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases .

Enzyme Inhibition in Neurodegenerative Diseases

The compound has been studied for its ability to inhibit enzymes implicated in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. This inhibition may prevent the formation of toxic aggregates associated with these diseases.

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of Gram-positive bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Neuroprotective Study

In another study focused on neuroprotective properties, researchers administered this compound to models of oxidative stress. The findings indicated a significant reduction in neuronal damage and improved cognitive function metrics, highlighting its therapeutic potential in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Staphylococcus aureus
NeuroprotectiveReduced oxidative stress-induced damage
Enzyme inhibitionPotential inhibition in Alzheimer's models

Properties

IUPAC Name

1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGVXCZADZNAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-46-1
Record name NSC29728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To the solution of pyrrolidine-2-carboxylic acid (1.15 g, 10 mmol) of water (20 ml) was added sodium hydrate (1.6 g, 40 mmol). Then benzyloxycarbonyl chloride (2.02 g, 12 mmol) was added drop wise at 0° C. The mixture was stirred at 0° C. for 2 h. The resulting mixture was treated with 5N hydrochloric acid to pH=6 and extracted with ethyl acetate, the solvent was removed under reduced pressure and dried in vacuum. 2.0 g of 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid.
Name
pyrrolidine-2-carboxylic acid
Quantity
1.15 g
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reactant
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1.6 g
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reactant
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20 mL
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solvent
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2.02 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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